molecular formula C19H22O3 B152326 Deoxyneocryptotanshinone CAS No. 27468-20-8

Deoxyneocryptotanshinone

Cat. No.: B152326
CAS No.: 27468-20-8
M. Wt: 298.4 g/mol
InChI Key: UPLOJIODCUTBOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deoxyneocryptotanshinone (CAS: 27468-20-8; molecular formula: C₁₉H₂₂O₃) is a lipophilic diterpenoid primarily isolated from Salvia miltiorrhiza (Danshen), a traditional Chinese medicinal herb. It belongs to the tanshinone family, characterized by a para-quinone core structure fused with a furan ring. This compound has garnered attention for its diverse pharmacological activities, including antidiabetic, anticancer, anti-inflammatory, and neuroprotective effects . Key molecular properties include a molecular weight of 298.41 g/mol, oral bioavailability (OB) of 49.4%, and drug-likeness (DL) score of 0.29, as derived from pharmacokinetic studies .

This compound is biosynthesized via hydroxylation and oxidation steps catalyzed by cytochrome P450 enzymes, such as CYP81C16, which also modifies related tanshinones like neocryptotanshinone and danshenxinkuns . Its structural features and bioactivity profile position it as a promising candidate for multitarget therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of deoxyneocryptotanshinone typically involves the extraction of active components from the roots of Salvia miltiorrhiza. The process includes several steps:

    Extraction: The roots are first dried and then subjected to solvent extraction using ethanol or methanol.

    Filtration and Concentration: The extract is filtered to remove solid residues and then concentrated under reduced pressure.

    Purification: The concentrated extract undergoes chromatographic techniques, such as column chromatography, to isolate this compound.

    Crystallization: The purified compound is then crystallized to obtain this compound in its solid form.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. Advanced techniques like high-performance liquid chromatography (HPLC) and supercritical fluid extraction may be employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: Deoxyneocryptotanshinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct biological activities .

Scientific Research Applications

Deoxyneocryptotanshinone has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

Deoxyneocryptotanshinone shares a core para-quinone diterpenoid skeleton with other tanshinones, but distinct substituents and oxidation states influence its activity (Table 1):

Compound Molecular Formula Molecular Weight Key Structural Features Source
This compound C₁₉H₂₂O₃ 298.41 Para-quinone, furan ring, methyl groups S. miltiorrhiza
Tanshinone IIA C₁₉H₁₈O₃ 294.34 Ortho-quinone, fused dihydrofuran S. miltiorrhiza
Cryptotanshinone C₁₉H₂₀O₃ 296.39 Para-quinone, dihydrofuran, hydroxyl group S. miltiorrhiza
Miltionone I C₂₀H₂₄O₄ 328.40 Para-quinone, isopropyl side chain S. miltiorrhiza
Isocryptotanshinone C₁₉H₂₀O₃ 296.36 Isomeric quinone positioning S. miltiorrhiza

Table 1: Structural comparison of this compound with related compounds

Key Observations :

  • This compound lacks the hydroxyl group present in cryptotanshinone, which may reduce polarity and enhance membrane permeability .
  • Unlike tanshinone IIA (ortho-quinone), its para-quinone configuration influences redox properties and target interactions .

Pharmacological Activity Comparison

Antidiabetic and PPARγ Modulation

This compound and miltionone I were identified as PPARγ partial agonists in S. Both compounds showed structural similarity to tanshinone IIA, which activates insulin receptor tyrosine phosphorylation . However, tanshinone IIA’s ortho-quinone structure correlates with stronger anti-atherosclerotic effects, while this compound’s para-quinone may favor PPARγ binding .

BACE1 Inhibition for Alzheimer’s Disease

This compound inhibits β-secretase (BACE1), a key enzyme in amyloid-beta production, with an IC₅₀ of 11.53 µM. This potency surpasses salvianolic acids (IC₅₀: 9–13 µM) but is lower than Kushenol C (IC₅₀: 5.45 µM) . Its dual inhibition of BACE1 and protein tyrosine phosphatase 1B (PTP1B; IC₅₀: 133.5 µM) suggests a unique multitarget mechanism for metabolic and neurodegenerative diseases .

Anticancer and Anti-inflammatory Synergy

In Guanxinning Tablet (GXNT), this compound synergizes with isotanshinone II and miltionone I to modulate AKT1, EGFR, and MAPK14, targeting inflammation and apoptosis in atherosclerosis . Comparatively, tanshinone IIA exhibits stronger standalone anticancer activity via STAT3 inhibition .

Pharmacokinetic and Drug-Likeness Profiles

Compound OB (%) Caco-2 Permeability DL Score Key Targets
This compound 49.40 -0.29 0.29 PPARγ, BACE1, PTP1B
Cryptotanshinone 52.34 -0.40 0.40 STAT3, NF-κB
Tanshinone IIA 41.31 -0.45 0.45 Insulin receptor, STAT3
Miltionone I 38.88 -0.55 0.55 PPARγ, AKT1

Table 2: Pharmacokinetic and target profiles

Insights :

  • This compound’s moderate OB and DL scores suggest better bioavailability than cryptotanshinone but lower than tanshinone IIA.
  • Its multitarget engagement contrasts with the more specialized mechanisms of miltionone I (PPARγ/AKT1) or isocryptotanshinone (STAT3) .

Biological Activity

Deoxyneocryptotanshinone is a bioactive compound derived from Salvia miltiorrhiza, commonly known as Danshen. This compound has garnered attention due to its diverse pharmacological properties, particularly in cancer treatment and cardiovascular health. This article synthesizes current research findings on the biological activities of this compound, drawing from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is a derivative of cryptotanshinone, characterized by its unique chemical structure that contributes to its biological activity. The compound is known for its lipophilic nature, which enhances its ability to penetrate cell membranes, thereby facilitating its therapeutic effects.

Pharmacological Activities

1. Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties across various cancer cell lines. The mechanisms through which it exerts these effects include:

  • Induction of Apoptosis : this compound has been shown to promote apoptosis in cancer cells by activating the mitochondrial pathway and increasing the production of reactive oxygen species (ROS) .
  • Cell Cycle Arrest : Studies reveal that this compound can induce cell cycle arrest at different phases (G1/G0 or G2/M), depending on the specific cancer type. For instance, it has been documented to downregulate cyclin D1 and phosphorylated retinoblastoma protein (Rb) in prostate cancer cells .
  • Inhibition of Tumor Growth : In vivo studies have demonstrated that this compound can significantly inhibit tumor growth in models of ovarian and breast cancers .

2. Cardiovascular Protection

This compound also shows promise in protecting cardiovascular health:

  • Anti-inflammatory Effects : The compound has been shown to reduce inflammation markers, which is crucial in preventing cardiovascular diseases .
  • Improvement of Endothelial Function : It enhances endothelial function by modulating nitric oxide levels and reducing oxidative stress .

The biological activity of this compound is mediated through several molecular pathways:

  • MAPK Pathway Activation : The compound activates the mitogen-activated protein kinase (MAPK) pathway, which is pivotal in regulating cell proliferation and apoptosis .
  • Nrf2 Signaling Pathway : this compound activates Nrf2, leading to increased expression of antioxidant genes that protect against oxidative stress-induced damage .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Ovarian Cancer Model : A study demonstrated that treatment with this compound led to a significant reduction in tumor size and improved survival rates in an ovarian cancer mouse model. The underlying mechanism involved the inhibition of ATP production and promotion of protein catabolism .
  • Breast Cancer Treatment : In vitro experiments indicated that this compound synergizes with conventional chemotherapeutic agents, enhancing their effectiveness while reducing side effects .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis; inhibits tumor growth
Cardiovascular ProtectionReduces inflammation; improves endothelial function
MechanismActivates MAPK and Nrf2 signaling pathways

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of deoxyneocryptotanshinone, and how are they validated in experimental settings?

this compound (C₁₉H₂₂O₃; molecular weight: 298.38) is characterized by its density (1.179 g/cm³), boiling point (468°C), and acid dissociation constant (pKa ≈ 4.50). Validation methods include high-performance liquid chromatography (HPLC ≥98% purity) and spectroscopic techniques (e.g., NMR, MS) for structural confirmation . Researchers should report these parameters alongside synthesis protocols to ensure reproducibility, as outlined in guidelines for chemical characterization .

Q. How is this compound synthesized and isolated from natural sources?

The compound is typically isolated from Salvia miltiorrhiza (Danshen) using ethanol extraction followed by column chromatography. Key steps involve:

  • Solvent partitioning : Ethanol/water mixtures to separate hydrophilic and lipophilic fractions.
  • Chromatographic purification : Silica gel or Sephadex LH-20 columns for fractionation.
  • Purity verification : HPLC with UV detection at 254 nm . For novel syntheses, researchers must provide detailed reaction conditions, yields, and spectral data to confirm identity .

Q. What preliminary pharmacological activities have been reported for this compound?

Early studies highlight its anti-inflammatory and antioxidant properties, with IC₅₀ values of 11.53 μM against BACE1 (β-secretase) and 133.5 μM against PTP1B (protein tyrosine phosphatase 1B). These findings are derived from in vitro enzyme inhibition assays using fluorogenic substrates and recombinant proteins . Dose-response curves and positive controls (e.g., Kushenol C for BACE1) are critical for validating activity .

Advanced Research Questions

Q. How does this compound interact with multitarget pathways in complex diseases like atherosclerosis?

Network pharmacology and molecular docking studies reveal interactions with AKT1, EGFR, and MAPK14, which regulate inflammation and endothelial dysfunction. For example:

  • AKT1 binding : Stabilizes the kinase domain (binding energy: −8.2 kcal/mol) to modulate NF-κB signaling.
  • Synergistic effects : Combines with tanshinone IIA and miltirone to enhance anti-atherogenic activity . Researchers should use tools like AutoDock Vina for docking simulations and validate findings via Western blotting or siRNA knockdowns .

Q. What experimental strategies address contradictions in this compound’s reported cytotoxicity and therapeutic efficacy?

Discrepancies arise from varying cell models (e.g., cancer vs. normal cells) and assay conditions. Methodological solutions include:

  • Dose optimization : Use a range (e.g., 1–100 μM) to establish therapeutic windows.
  • Cell-type specificity : Compare effects on human umbilical vein endothelial cells (HUVECs) vs. cancer lines (e.g., HepG2).
  • Mechanistic clarity : Pair cytotoxicity assays (MTT/WST-1) with apoptosis markers (e.g., caspase-3/7 activation) .

Q. How can researchers validate the multitarget mechanism of this compound in vivo?

A tiered approach is recommended:

  • Step 1 : Pharmacokinetic profiling (plasma/tissue distribution via LC-MS/MS) to confirm bioavailability.
  • Step 2 : Transcriptomic analysis (RNA-seq) of atherosclerosis models (e.g., ApoE⁻/⁻ mice) to identify regulated pathways.
  • Step 3 : Functional validation using knockout models (e.g., AKT1⁻/⁻) to isolate target contributions .

Q. Methodological Challenges and Solutions

Q. What are the limitations of current molecular docking models for this compound, and how can they be improved?

Limitations include rigid receptor approximations and solvent effects. Enhancements involve:

  • Flexible docking : Incorporate side-chain mobility using tools like Schrödinger’s Induced Fit.
  • Solvent accessibility : Apply Poisson-Boltzmann surface area (PBSA) calculations to estimate binding free energy.
  • Experimental cross-validation : Compare docking poses with X-ray crystallography (if available) .

Q. How should researchers design studies to differentiate this compound’s effects from other丹参酮 analogs?

Comparative pharmacophore mapping and structure-activity relationship (SAR) studies are essential:

  • Pharmacophore analysis : Identify critical functional groups (e.g., the isopropyl-dione moiety) using MOE or Discovery Studio.
  • Analog screening : Test derivatives (e.g., isotanshinone II) in parallel to isolate structural determinants of activity .

Q. Data Reproducibility and Reporting

Q. What minimal data standards should be reported in studies on this compound?

Adhere to the Beilstein Journal of Organic Chemistry guidelines:

  • Synthesis : Full spectral data (¹H/¹³C NMR, HRMS) for novel compounds.
  • Assays : Positive/negative controls, IC₅₀ curves, and statistical methods (e.g., ANOVA).
  • Supporting information : Raw docking scores, dose-response data, and purity certificates .

Q. How can conflicting results in this compound’s bioactivity be systematically reviewed?

Follow Cochrane Handbook principles:

  • Protocol registration : Define inclusion/exclusion criteria (e.g., in vivo studies only).
  • Risk of bias assessment : Evaluate blinding, randomization, and sample size.
  • Meta-analysis : Use RevMan to pool effect sizes across studies .

Properties

IUPAC Name

1-hydroxy-8,8-dimethyl-2-propan-2-yl-6,7-dihydro-5H-phenanthrene-3,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-10(2)14-16(20)12-7-8-13-11(6-5-9-19(13,3)4)15(12)18(22)17(14)21/h7-8,10,20H,5-6,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLOJIODCUTBOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deoxyneocryptotanshinone
Reactant of Route 2
Deoxyneocryptotanshinone
Reactant of Route 3
Deoxyneocryptotanshinone
Reactant of Route 4
Deoxyneocryptotanshinone
Reactant of Route 5
Deoxyneocryptotanshinone
Reactant of Route 6
Deoxyneocryptotanshinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.